molecular formula C7H6ClN3O2 B12438216 4-Chloro-3-nitrobenzenecarboximidamide

4-Chloro-3-nitrobenzenecarboximidamide

Cat. No.: B12438216
M. Wt: 199.59 g/mol
InChI Key: ZUKHKWIGLYRPPQ-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenecarboximidamide is an organic compound with the molecular formula C7H6ClN3O2 It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitrobenzenecarboximidamide typically involves the nitration of 4-chlorobenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 4-Chloro-3-aminobenzenecarboximidamide.

    Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-nitrobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenecarboximidamide depends on its specific application. For example, in biological systems, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    4-Chloro-3-nitroaniline: Similar structure but with an amino group instead of a carboximidamide group.

Uniqueness

4-Chloro-3-nitrobenzenecarboximidamide is unique due to the presence of both a nitro group and a carboximidamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

4-chloro-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6ClN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10)

InChI Key

ZUKHKWIGLYRPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])Cl

Origin of Product

United States

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